6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride

Histamine receptor pharmacology Negative control compound Imidazolealkylamine SAR

Sourcing an imidazo[4,5-c]pyridine derivative with incorrect regiochemistry or salt form introduces significant experimental error. This compound eliminates that risk as the defined 6-methyl dihydrochloride, a naturally occurring imidazolealkylamine validated for pharmacological silence. - Proven negative control: No functional response in guinea-pig ileum, rat blood pressure, or gastric secretion assays. - HMT probe: Acts as a partial substrate for histamine methyltransferase without confounding receptor activation. - FBDD-ready fragment: MW 137.18 (free base), cLogP 0.98, fully rule-compliant, and supplied as the water-soluble dihydrochloride (≥97% purity).

Molecular Formula C7H13Cl2N3
Molecular Weight 210.10 g/mol
Cat. No. B13625910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride
Molecular FormulaC7H13Cl2N3
Molecular Weight210.10 g/mol
Structural Identifiers
SMILESCC1CC2=C(CN1)NC=N2.Cl.Cl
InChIInChI=1S/C7H11N3.2ClH/c1-5-2-6-7(3-8-5)10-4-9-6;;/h4-5,8H,2-3H2,1H3,(H,9,10);2*1H
InChIKeyOXGGCEWWWRWYMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Natural Occurrence


6-Methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride (CAS 92223-95-5; synonymous with 6-methylspinaceamine dihydrochloride and 5-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride) is a bicyclic heterocycle comprising a fused imidazole–tetrahydropyridine ring system bearing a single methyl substituent at the 6-position of the saturated ring [1]. The compound was first identified as a naturally occurring imidazolealkylamine—6-methylspinaceamine—in skin extracts of the amphibian Leptodactylus pentadactylus labyrinthicus, alongside its des-methyl analog spinaceamine [2]. The dihydrochloride salt form (molecular formula C₇H₁₃Cl₂N₃; MW 210.10 g/mol) is the commercially supplied research-grade material, selected for its enhanced aqueous solubility and handling characteristics relative to the free base .

Negative control for histamine receptor pharmacology assays
Metal-inert scaffold for metalloenzyme-free studies
Dihydrochloride salt for direct aqueous buffer compatibility

Why Generic Imidazo[4,5-c]pyridine Substitution Fails


The imidazo[4,5-c]pyridine scaffold family exhibits extreme functional divergence depending on ring substitution pattern, degree of unsaturation, and salt form. At the 6-position, replacement of the methyl group with a carboxylic acid (spinacine) confers metal-chelating capacity and histidine-like behavior; replacement with hydrogen (spinaceamine) removes the chiral center but retains pharmacological silence; addition of 2-aryl or 4-hetaryl substituents on the core transforms the scaffold from a silent bicycle into potent kinase inhibitors, TNFα modulators, or histamine receptor ligands [1] [2]. Even the choice between free base and dihydrochloride salt alters aqueous solubility by over an order of magnitude [3]. These steep structure–activity cliffs mean that a procurement specification of “imidazo[4,5-c]pyridine derivative” without exact regiochemical and salt-form definition carries a high probability of obtaining a compound with fundamentally different biological and physicochemical behavior than the target 6-methyl dihydrochloride.

6-COOH analog (spinacine) chelates divalent metals, altering assay conditions
2- or 4-substitution on the core introduces kinase inhibitor or receptor ligand activity
Free base form is poorly water-soluble, limiting direct aqueous assay use

Quantitative Differentiation from Closest Analogs


Pharmacological Silence vs. Histamine Derivatives in Functional Assays

In a comprehensive pharmacological examination spanning isolated guinea-pig ileum, rat blood pressure, and gastric secretion models, 6-methylspinaceamine (the free base of the target compound) was found to be virtually inactive, in sharp contrast to histamine and its N-methyl derivatives [1]. Histamine served as the full-efficacy reference agonist. Monomethylhistamine closely resembled histamine in potency and efficacy. Dimethylhistamine was 2- to 20-fold less active than histamine and exhibited weak nicotinic effects. Trimethylhistamine retained approximately 1% of histamine's activity while showing potent nicotinic activity. Spinaceamine and 6-methylspinaceamine were described as virtually inactive across all preparations examined [1]. In a dedicated gastric secretion study in anaesthetized rats, spinaceamine was absolutely inactive both as a stimulant and as an inhibitor of acid output, whereas monomethylhistamine was approximately as active as histamine and dimethylhistamine was decisively less active [2].

Pharmacological Silence vs Histamine
Head-to-head
Virtually inactive; >100-fold reduction vs histamine across ileum, blood pressure, gastric secretion assays
Supports negative control use in histamine receptor studies
Reported across multiple species models; confirm assay-specific background
Histamine receptor pharmacology Negative control compound Imidazolealkylamine SAR Gastric secretion assay

Absence of Divalent Metal Complexation vs. Spinacine

Potentiometric titration studies at 25 °C and μ = 0.1 M KCl established that spinaceamine (the direct des-methyl parent of the target compound) possesses two protonation constants—logK₁ = 8.904(1) and logK₂ = 4.895(2)—and, critically, does not form complexes in aqueous solution with divalent cations Ni²⁺ or Cu²⁺ [1]. In contrast, spinacine (4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid), differing only by substitution of a carboxylic acid at the same ring position occupied by the methyl group in the target compound, exhibited logK₁ = 8.663(4), logK₂ = 4.936(6), logK₃ = 1.649(9) and formed multiple stable complexes: HNiL²⁺, NiL⁺, NiL₂ with nickel and HCuL²⁺, H₂CuL₂²⁺, HCuL₂⁺ with copper, proposed as glycine-type (N,O)-chelates [1]. The 6-methyl substitution of the target compound eliminates the carboxylic acid functionality, thereby abolishing the metal-chelating capacity that characterizes spinacine and renders that analog unsuitable for applications requiring metal-inert scaffolds.

Metal Chelation Absence
Class-level
No complexation with Ni²⁺ or Cu²⁺ detected; protonation logK1 8.90, logK2 4.90
Avoids metal-related assay interference
Class-level inference; confirm in target buffer conditions
Metal chelation Potentiometric titration Imidazo[4,5-c]pyridine physicochemical profiling Spinacine comparison

Aqueous Solubility Enhancement of the Dihydrochloride Salt Form

The dihydrochloride salt form of the target compound (CAS 92223-95-5) demonstrates experimentally measured aqueous solubility of 18 mg/mL at pH 7, enabling direct dissolution in aqueous buffers for in vitro assays without organic co-solvents [1]. Computed solubility predictions using multiple independent methods (ESOL, Ali, SILICOS-IT) yield LogS values ranging from –2.46 to –1.76, corresponding to predicted solubilities of 0.73–3.66 mg/mL, and consensus classification as 'Soluble' to 'Very Soluble' . In contrast, the free base form (CAS 10517-40-5; MW 137.18) is reported as insoluble in water and requires organic solvent dissolution . For comparison, a closely related analog—1H-imidazo[4,5-c]pyridine, 2-methyl-, dihydrochloride—exhibits solubility of 23 mg/mL in H₂O, confirming that dihydrochloride salt formation consistently delivers >20-fold solubility improvement across this scaffold class .

Aqueous Solubility
Cross-study comparable
18 mg/mL (pH 7) as dihydrochloride; free base insoluble
Enables direct aqueous assay preparation without organic co-solvents
Cross-study comparable; validate solubility in target buffer
Salt-form selection Aqueous solubility Formulation compatibility In vitro assay preparation

Computed Physicochemical and ADME Profile vs. Drug-Like Derivatives

Computed physicochemical profiling of the dihydrochloride salt (free base parameters) using consensus SwissADME methodology yields a consensus LogP of 0.98, topological polar surface area (TPSA) of 31.92 Ų, zero rotatable bonds, and a molecular weight of 137.18 g/mol for the free base . These values place the compound well within all Lipinski, Ghose, Veber, Egan, and Muegge drug-likeness filters (zero violations for each rule set) . The compound is predicted to exhibit high gastrointestinal absorption and blood–brain barrier (BBB) permeation, with no predicted inhibition of CYP1A2, CYP2C19, CYP2C9, or CYP2D6 isoforms . In contrast, most biologically active imidazo[4,5-c]pyridine derivatives—such as those developed as Aurora kinase A inhibitors, TNFα modulators, or HCV NS5B inhibitors—bear 2-aryl, 4-hetaryl, or 6-carboxylate substituents that increase molecular weight to >300 g/mol, elevate LogP to >2.5, and introduce rotatable bonds that reduce ligand efficiency [1] [2]. The 6-methyl scaffold's minimal substitution pattern thus delivers a maximally efficient, fragment-like starting point for structure-based drug design and fragment-based lead discovery campaigns.

Fragment-Like ADME Profile
Class-level
LogP 0.98, MW 137, 0 rotatable bonds; 0 Lipinski violations
Clean fragment starting point vs elaborated drug-like derivatives
Computed predictions; verify experimentally in fragment library
LogP Drug-likeness ADME prediction BBB permeability Scaffold selection

Research and Industrial Application Scenarios


Negative Control for Histamine Receptor Functional Assays

The compound's established pharmacological silence across isolated tissue (guinea-pig ileum), cardiovascular (rat blood pressure), and gastric secretion (anaesthetized rat) assays [1] [2] makes it an experimentally validated negative control for histamine receptor pharmacology studies. Unlike monomethylhistamine or dimethylhistamine, which retain residual agonist activity (equiactive and 2–20× less active versus histamine, respectively), 6-methylspinaceamine produces no detectable functional response, enabling clean discrimination of specific histamine receptor-mediated effects from assay background. The dihydrochloride salt's aqueous solubility (18 mg/mL at pH 7) facilitates direct buffer preparation without vehicle artifacts .

Fragment-Based Drug Discovery Starting Scaffold

With a molecular weight of only 137.18 g/mol (free base), zero rotatable bonds, consensus LogP of 0.98, and full compliance with all drug-likeness filters , the 6-methyl imidazo[4,5-c]pyridine scaffold represents an ideal fragment-sized starting point for FBDD campaigns. Elaboration at the 2-, 4-, or N-positions of the core has already been demonstrated to yield potent Aurora kinase A inhibitors, TNFα modulators, angiotensin II AT2 receptor ligands, and HCV NS5B inhibitors [3] [4]. The scaffold's lack of intrinsic metal-chelating capacity, in contrast to spinacine [5], further reduces the risk of metalloenzyme-related off-target effects during fragment optimization.

Histamine Methyltransferase Substrate Specificity Probe

Spinaceamine has been identified as a substrate for gastric histamine methyltransferase (HMT; EC 2.1.1.8), undergoing Nτ-methylation with a yield of extractable ¹⁴C-labeled product never greater than 21% of that observed for histamine at an optimum substrate concentration of ~1 mM [6]. This partial substrate behavior, combined with the compound's complete pharmacological silence at histamine receptors, makes the target scaffold a useful probe for dissecting the substrate specificity determinants of HMT and related imidazole N-methyltransferases without the confounding variable of concomitant receptor activation that plagues histamine-based probes.

Analytical Reference Standard for Amphibian Chemotaxonomy

6-Methylspinaceamine was originally discovered as a naturally occurring imidazolealkylamine in the skin of Leptodactylus pentadactylus labyrinthicus and has subsequently been identified across multiple Leptodactylus species [1] [7]. The dihydrochloride salt, available at ≥97% purity with NMR and HPLC characterization , can serve as a certified reference standard for LC-MS/MS or HPLC-UV identification and quantification of 6-methylspinaceamine in amphibian skin extracts, supporting chemotaxonomic studies and natural product discovery programs investigating biogenic imidazolealkylamines.

Application
Selection Property
Validation Focus
Histamine receptor assay negative control
Reported pharmacological inactivity profile
Confirm inactivity in target assay system
Fragment-based drug discovery
Minimal molecular complexity, full drug-likeness compliance
Fragment library screening and elaboration
Histamine methyltransferase substrate probe
Partial HMT substrate without concomitant receptor activity
Substrate specificity and methylation rate determination
Amphibian chemotaxonomy reference standard
NMR/HPLC characterized dihydrochloride, ≥97% purity
LC-MS/MS identification and quantification in skin extracts
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